N-Acetyl-D-[3-13C]neuraminic Acid
Description
Significance of N-Acetyl-D-Neuraminic Acid (Neu5Ac) in Glycan Structures and Biological Processes
N-Acetyl-D-neuraminic acid (Neu5Ac), the most prevalent member of the sialic acid family in humans, holds a crucial position in the world of glycobiology. wikipedia.orgnih.gov These nine-carbon acidic monosaccharides typically occupy the outermost ends of glycan chains on glycoproteins and glycolipids. nih.govnih.govnih.govnih.gov This terminal location makes them pivotal in a vast array of biological and pathological events. nih.gov
The biological significance of Neu5Ac is extensive, influencing cell-cell recognition, communication, and signaling. nih.govmdpi.com It plays a role in immune responses, acting as a ligand for specialized binding proteins like selectins and siglecs. nih.govtandfonline.com Furthermore, Neu5Ac is involved in developmental processes, reproduction, and the functioning of the nervous system. nih.gov The presence of sialic acids on cell surfaces can also serve as a "biological mask," preventing the recognition of underlying sugar structures by various proteins. nih.gov
In the context of disease, the sialylation patterns of cells can be altered, particularly in cancer and during infections. nih.govtandfonline.com For instance, influenza viruses utilize sialic acid residues as receptors to attach to and infect host cells. wikipedia.orgtandfonline.com Conversely, some pathogenic bacteria can use host-derived sialic acid for their own benefit, either as a nutrient source or to camouflage themselves from the host's immune system. nih.govnih.gov
The diverse functions of Neu5Ac are a direct result of its structural characteristics, including its carboxylate group which is negatively charged at physiological pH, and its N-acetyl group that can participate in hydrophobic interactions. wikipedia.orgnih.gov
Principles and Advantages of Stable Isotope Labeling (e.g., ¹³C) in Glycomics Research
Stable isotope labeling is a powerful technique in which an atom in a molecule is replaced by one of its non-radioactive isotopes. In glycomics, the study of the complete set of glycans in an organism, labeling with stable isotopes like carbon-13 (¹³C) offers significant advantages for analysis, particularly when coupled with techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). frontiersin.orgnih.gov
The natural abundance of ¹³C is only about 1.1%, which makes it challenging to detect in complex biological samples. frontiersin.org By synthetically enriching molecules with ¹³C, researchers can significantly enhance the signal in analytical instruments, allowing for more sensitive and precise measurements. nih.gov
One of the primary benefits of ¹³C labeling in NMR spectroscopy is the large chemical shift range of ¹³C (around 200 ppm) compared to that of protons (¹H) (around 10 ppm). frontiersin.orglibretexts.org This wider range minimizes the problem of overlapping signals in the resulting spectra, making it easier to distinguish between different carbon atoms within a molecule, even in complex mixtures. frontiersin.orglibretexts.org This feature is particularly helpful for the structural elucidation of large and intricate molecules like glycans. libretexts.org
Furthermore, ¹³C labeling enables the use of advanced NMR experiments that can reveal direct carbon-carbon correlations, providing unambiguous information about the carbon skeleton of a molecule. frontiersin.org In mass spectrometry, the mass shift introduced by the ¹³C label allows for the clear differentiation and quantification of labeled versus unlabeled molecules. nih.gov This is invaluable for metabolic studies that track the incorporation of labeled precursors into downstream biomolecules. biorxiv.org
Specific Research Focus on N-Acetyl-D-[3-¹³C]neuraminic Acid in Advanced Glycobiology Studies
N-Acetyl-D-[3-¹³C]neuraminic acid is a specialized, isotopically labeled version of Neu5Ac. In this compound, the carbon atom at the third position of the neuraminic acid backbone is replaced with a ¹³C isotope. This targeted labeling provides a powerful tool for researchers to investigate the specific roles and dynamics of sialic acid in intricate biological systems.
The introduction of the ¹³C label at a specific position allows for detailed structural and functional studies using NMR spectroscopy. For example, researchers have used ¹³C-labeled sialic acid to study the structure and interactions of glycans on glycoproteins. nih.gov By observing the chemical shifts of the labeled carbon, scientists can gain insights into the local environment of the sialic acid residue and how it changes upon interaction with other molecules. nih.gov
Furthermore, N-Acetyl-D-[3-¹³C]neuraminic acid can be used in metabolic labeling studies to trace the incorporation of sialic acid into cellular glycoconjugates. biorxiv.org This allows for the quantitative analysis of sialylation pathways and how they might be altered in different physiological or pathological states. For instance, such labeled compounds can help in understanding how cancer cells may exhibit altered glucose allocation to the synthesis of membrane glycans. biorxiv.org
In essence, the specific labeling of Neu5Ac at the C-3 position provides a highly sensitive and specific probe to dissect the complex world of sialoglycobiology, offering a level of detail that would be difficult to achieve with unlabeled molecules.
Interactive Data Tables
Properties of N-Acetyl-D-[3-¹³C]neuraminic Acid
| Property | Value | Source |
| Molecular Weight | 312.25 g/mol | sigmaaldrich.comisotope.com |
| Isotopic Purity | ≥99 atom % ¹³C | sigmaaldrich.com |
| Chemical Purity | ≥97% (CP) | sigmaaldrich.com |
| Melting Point | 186 °C (decomposes) | sigmaaldrich.com |
| Storage Temperature | -20°C | sigmaaldrich.com |
| Mass Shift | M+3 | sigmaaldrich.com |
Properties
Molecular Formula |
C₁₀¹³CH₁₉NO₉ |
|---|---|
Molecular Weight |
310.27 |
Synonyms |
[3-13C]NANA; [3-13C]sialic Acid |
Origin of Product |
United States |
Advanced Spectroscopic Analysis and Structural Elucidation of 13c Labeled Sialic Acids
High-Resolution ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution ¹³C NMR spectroscopy serves as a powerful, non-invasive tool for probing the intricate structural and conformational landscape of ¹³C-labeled N-acetyl-D-neuraminic acid in solution. The introduction of a ¹³C label at specific positions, such as C1, C2, or C3, enhances the sensitivity and resolution of NMR experiments, enabling the detection and characterization of various isomeric forms and their dynamic interplay. nih.govsigmaaldrich.com
Detection and Quantification of Acyclic Isomeric Forms (Keto, Keto Hydrate (B1144303), Enol) in Aqueous Solution
In aqueous solution, N-acetyl-D-neuraminic acid exists not only as the predominant cyclic pyranose forms but also in equilibrium with minor acyclic isomers, including the keto, keto hydrate, and enol forms. nih.gov The low natural abundance of these acyclic species makes their detection challenging without isotopic labeling. The use of ¹³C-labeled Neu5Ac, particularly at the C2 and C3 positions, significantly facilitates their observation and quantification by ¹³C NMR.
Studies on aqueous solutions of Neu5Ac labeled with ¹³C at C1, C2, and/or C3 have enabled the definitive identification of these acyclic forms. nih.gov The keto form is characterized by a C2 signal at approximately 198 ppm. nih.govresearchgate.net At a pH of 2, the keto form constitutes about 0.7% of the total species in solution. nih.govresearchgate.net
The enol forms are identified by signals from the labeled carbons at approximately 143 ppm for [2-¹³C] isotopomers and 120 ppm for [3-¹³C] isotopomers. nih.govresearchgate.net The presence of the enol form, which accounts for roughly 0.5% at pH 2, was further confirmed through studies of [1,2,3-¹³C₃] Neu5Ac. nih.gov Notably, the enol form is not detectable at a pH greater than 6.0. nih.gov
The keto hydrate form is identified by a C2 signal at approximately 94 ppm and is present at about 1.9% at pH 2. nih.govresearchgate.net The relative abundance of these acyclic isomers is influenced by the pH of the solution. nih.gov
Table 1: ¹³C NMR Chemical Shifts and Abundance of Acyclic Isomers of N-acetyl-D-neuraminic Acid at pH 2
| Isomeric Form | Labeled Position | Chemical Shift (ppm) | Abundance (%) |
| Keto | C2 | ~198 | ~0.7 |
| Enol | C2 | ~143 | ~0.5 |
| Enol | C3 | ~120 | ~0.5 |
| Keto Hydrate | C2 | ~94 | ~1.9 |
Data sourced from studies on ¹³C-labeled N-acetyl-D-neuraminic acid. nih.govresearchgate.net
Analysis of Pyranose Anomer Equilibria and Interconversion Dynamics
In aqueous solution, N-acetyl-D-neuraminic acid primarily exists as an equilibrium mixture of α- and β-pyranose anomers. NMR studies on ¹³C-labeled Neu5Ac have shown that at a pH of 8, the equilibrium consists of approximately 7.5% α-pyranose and 92.1% β-pyranose, with the acyclic keto form accounting for the remaining 0.4%. researchgate.net The interconversion between these anomeric forms, known as mutarotation, is a dynamic process. The rate of this exchange is pH-dependent, with the minimum rate observed around pD 5.4. researchgate.net At very low (pD 1.3) and high (pD 11.7) pD values, the equilibrium is established so rapidly that it cannot be measured by conventional NMR techniques. researchgate.net
Elucidation of Conformational Preferences and Molecular Dynamics in Solution
The three-dimensional structure and flexibility of N-acetyl-D-neuraminic acid in solution are crucial for its biological functions. Theoretical studies using semi-empirical potential functions suggest that in solution, sialic acid may predominantly exist in two different conformations that differ in the orientation of the terminal hydroxymethyl group of the glycerol (B35011) side-chain. nih.gov These theoretical models are consistent with both ¹H and ¹³C NMR data. nih.gov Long-range ¹³C-¹H coupling constants, such as ⁴J(C2,H7), have been shown to be sensitive to the conformation of the glycerol side-chain, providing experimental validation for these conformational preferences. nih.govacs.org
Application of ¹³C-¹H and ¹³C-¹³C NMR J-Couplings for Structural Correlations
The measurement of scalar coupling constants (J-couplings) between ¹³C and ¹H nuclei, as well as between adjacent ¹³C nuclei in specifically labeled molecules, provides invaluable information about molecular geometry and connectivity. Enzymatically prepared N-acetyl-neuraminic acid with single-site ¹³C enrichment at C1, C2, and C3 has been extensively studied by ¹H and ¹³C NMR spectroscopy to determine J(CH) and J(CC) values. nih.govnd.edu
These studies have revealed several key structural correlations:
The two-bond coupling constants, ²J(C2,H3ax/eq), are dependent on the anomeric configuration, complementing the behavior of ³J(C1,H3ax/eq). nih.govacs.org
J(CH) and J(CC) values involving the C2 carbon are influenced by the anomeric configuration, the C1-C2 bond torsion, and the pH of the solution. nih.govacs.org
The long-range four-bond coupling, ⁴J(C2,H7), is a sensitive indicator of the glycerol side-chain conformation. nih.govacs.org
Interestingly, the majority of the intra-ring J(HH), ²J(CH), ³J(CH), ²J(CC), and ³J(CC) couplings involving the C1-C3 fragment of Neu5Ac appear to be largely unaffected by the ionization state of the carboxyl group. nih.govacs.org This information is critical for understanding the structural basis of interactions involving sialic acid residues in larger biomolecules.
Integration with Density Functional Theory (DFT) Calculations for Spectroscopic Prediction and Interpretation
The combination of experimental NMR data with theoretical calculations using Density Functional Theory (DFT) has become a powerful strategy for the comprehensive structural elucidation of complex molecules like N-acetyl-D-neuraminic acid. DFT calculations can predict NMR parameters such as chemical shifts and J-coupling constants with increasing accuracy. nih.govmdpi.com
In the context of ¹³C-labeled sialic acids, DFT calculations have been employed to:
Study the effect of enol and hydrate structures on J(CH) and J(CC) values involving C2 and C3 of these acyclic forms. nih.gov Solvated DFT calculations have shown that the two-bond coupling, ²J(C2,H3), in cis and trans enols have similar magnitudes but opposite signs, suggesting this coupling could be a useful parameter for distinguishing between enol configurations. nih.gov
Complement experimental studies of J-couplings in protonated and ionized forms of Neu5Ac. nih.govnd.edu Both in vacuo and solvated DFT calculations of geminal and vicinal J(CH) and J(CC) values show good agreement with experimental data. nih.govacs.org Notably, better agreement with experimental values for ¹J(C1,C2) was achieved with solvated calculations. nih.govacs.org
Provide more reliable predictions of J(CH) and J(CC) values in ionizable saccharides, offering new standard values for intra-ring J(CC) that can serve as models for trans-glycoside couplings. nih.govnd.edu
This integrated approach, where experimental NMR of isotopically labeled compounds is synergized with theoretical modeling, provides a robust framework for a detailed understanding of the structure, conformation, and dynamics of N-acetyl-D-neuraminic acid in solution.
Metabolic Tracing and Flux Analysis with N Acetyl D 3 13c Neuraminic Acid
Elucidation of Sialic Acid Biosynthetic Pathways using Isotopic Probes
The use of isotopically labeled compounds has been instrumental in delineating the intricate steps of sialic acid biosynthesis. nih.govnih.gov By introducing a ¹³C label at a specific position, such as the C3 position of N-acetylneuraminic acid (Neu5Ac), researchers can follow the metabolic fate of this molecule and its precursors, providing a dynamic view of the biosynthetic network. nih.govpsu.edu
The de novo biosynthesis of Neu5Ac in vertebrates commences in the cytoplasm, starting from UDP-N-acetylglucosamine (UDP-GlcNAc). nih.gov This precursor is converted to N-acetylmannosamine (ManNAc), which is then phosphorylated to ManNAc-6-phosphate. Subsequently, ManNAc-6-phosphate condenses with phosphoenolpyruvate (B93156) to form N-acetylneuraminic acid-9-phosphate (Neu5Ac-9-P), which is then dephosphorylated to yield Neu5Ac. nih.gov
By supplying cells with ¹³C-labeled precursors, such as ¹³C-ManNAc, the flow of the labeled carbon atom can be traced through these intermediates and into the final Neu5Ac product. nih.govnih.gov Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are pivotal in this process. nih.govnih.gov For instance, ¹³C NMR can distinguish the chemical shifts of the N-acetyl methyl group in different intermediates, allowing for real-time monitoring of their conversions. nih.govrsc.org
Table 1: Illustrative ¹H-NMR Chemical Shifts of Sialic Acid Biosynthesis Intermediates
| Compound | Anomer | Chemical Shift (ppm) |
| UDP-GlcNAc | ~2.03 | |
| ManNAc | α | ~2.05 |
| β | ~2.02 | |
| ManNAc-6P | α | ~2.06 |
| β | ~2.04 | |
| Neu5Ac | α | ~2.07 |
| β | ~1.95 | |
| Note: This table is illustrative, based on data for monitoring the N-acetyl methyl group protons. nih.gov The exact chemical shifts can vary based on experimental conditions. |
Mass spectrometry can track the incorporation of ¹³C by observing the mass shift in the detected metabolites. For example, feeding cells a ¹³C-labeled precursor will result in a population of Neu5Ac molecules that are heavier by the mass of the incorporated ¹³C atoms, which can be quantified to determine the rate of synthesis.
Isotopic labeling is crucial for studying the kinetics and regulation of the individual enzymatic steps and identifying key metabolic branching points. nih.govnih.gov For example, real-time NMR studies using labeled substrates have been employed to monitor the enzymatic activities of UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE/MNK) and sialic acid synthase. nih.govrsc.org These experiments can reveal the relative efficiencies of different enzymes and how the pathway is regulated.
Furthermore, by tracing the distribution of the ¹³C label among different metabolites, researchers can uncover alternative pathways or metabolic shunts. For instance, the phosphorylation of externally supplied ManNAc may not be exclusively handled by the GNE/MNK enzyme, and isotopic tracing can help identify other kinases involved in this process. nih.gov
Analysis of Sialylated Glycan Formation and Turnover in Cellular Systems
Once synthesized, Neu5Ac is activated to CMP-Neu5Ac in the nucleus and then transported to the Golgi apparatus, where it is transferred to the termini of glycan chains on proteins and lipids by sialyltransferases. nih.gov N-Acetyl-D-[3-¹³C]neuraminic acid can be used to trace the incorporation of sialic acid into these complex glycoconjugates and to measure their rates of formation and turnover. nih.govnih.gov
By introducing ¹³C-labeled Neu5Ac to cells, the label will appear in the sialylated glycans. Using quantitative mass spectrometry-based glycomics, the abundance of ¹³C-labeled glycans can be measured over time. This allows for the calculation of the turnover rate of specific sialoglycans, providing insights into the dynamics of the cell surface and secreted glycoproteomes. nih.govnih.gov
Table 2: Example Data on Sialylated Glycan Turnover Analysis
| Time (hours) | % ¹³C-labeled Sialoglycan A | % ¹³C-labeled Sialoglycan B |
| 0 | 0 | 0 |
| 6 | 15 | 25 |
| 12 | 35 | 55 |
| 24 | 60 | 85 |
| 48 | 80 | 95 |
| Note: This table provides a hypothetical example of the rate of incorporation of a ¹³C label into two different sialoglycans over time, illustrating how turnover rates can be compared. |
Characterization of Sialic Acid Salvage Pathways and Substrate Utilization
In addition to de novo synthesis, cells can acquire sialic acids from the extracellular environment through a salvage pathway. nih.gov Extracellular Neu5Ac can be transported into the cell and re-enter the metabolic pathway for activation and incorporation into glycoconjugates. N-Acetyl-D-[3-¹³C]neuraminic acid is an ideal tracer to study this salvage pathway.
When cells are cultured in a medium containing N-Acetyl-D-[3-¹³C]neuraminic acid, the uptake and subsequent appearance of the ¹³C label in intracellular CMP-Neu5Ac and sialylated glycans can be monitored. sigmaaldrich.com This allows for the direct measurement of the flux through the salvage pathway and its contribution to the total cellular sialylation. Such studies can reveal the efficiency of sialic acid salvage in different cell types and under various physiological conditions.
Multi-Omics Approaches Integrating ¹³C-Metabolic Flux Analysis with Glycoproteomics
The integration of multiple 'omics' technologies provides a more comprehensive understanding of cellular systems. nih.govnih.gov Combining ¹³C-metabolic flux analysis with glycoproteomics allows researchers to connect the metabolic state of the cell with the specific changes in the glycosylation of individual proteins. nih.gov
In such an approach, cells are cultured with a ¹³C-labeled precursor like N-Acetyl-D-[3-¹³C]neuraminic acid or a precursor that leads to its formation. nih.gov Concurrently, the proteome is analyzed to identify specific glycoproteins and their sites of glycosylation. By quantifying the incorporation of the ¹³C label into the sialic acids of specific glycopeptides, it is possible to determine how metabolic flux through the sialic acid pathway affects the sialylation of individual proteins. nih.gov This integrated approach can reveal how changes in cellular metabolism, for instance in cancer cells, can lead to altered cell surface glycosylation, which in turn can impact cell signaling, adhesion, and metastasis. nih.gov
Enzymological Studies and Reaction Mechanism Investigations Utilizing Labeled Substrates
Substrate Specificity and Kinetic Analysis of Sialidases (Neuraminidases) with N-Acetyl-D-[3-¹³C]neuraminic Acid
Sialidases, also known as neuraminidases, are glycoside hydrolase enzymes that cleave terminal sialic acid residues from a variety of glycoconjugates. plos.orgnih.gov These enzymes are found across different species, from viruses to humans, and play critical roles in health and disease, making them important targets for therapeutic intervention. wikipedia.orgnih.gov Determining their substrate specificity and kinetic parameters is fundamental to understanding their biological function and for the development of specific inhibitors.
The use of N-Acetyl-D-[3-¹³C]neuraminic acid in its glycosidically-linked form allows for precise monitoring of sialidase activity. When a sialidase cleaves a substrate containing a [3-¹³C]Neu5Ac moiety, the released product can be directly quantified. Unlike colorimetric or fluorometric assays that rely on synthetic chromogenic or fluorogenic substrates (e.g., 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid, MUNANA), assays using isotopically labeled natural substrates measure the processing of a molecule that the enzyme would encounter in vivo. plos.orgnih.gov
Kinetic constants such as the Michaelis constant (Km) and the maximum velocity (Vmax) can be accurately determined by incubating the enzyme with varying concentrations of a [3-¹³C]sialoside and measuring the rate of [3-¹³C]Neu5Ac release over time. Analytical methods like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or NMR spectroscopy can be employed for this purpose. chemrxiv.orgnih.gov Isotope dilution mass spectrometry, in particular, allows for highly sensitive and accurate quantification of the labeled product. nih.gov By using a library of different glycans all terminating with the [3-¹³C]Neu5Ac label, researchers can perform detailed comparative studies to probe the influence of the underlying glycan structure on the catalytic efficiency of different sialidases. nih.govresearchgate.net This approach is critical for distinguishing the specificities of different sialidase isoenzymes, such as the human neuraminidases NEU1, NEU2, NEU3, and NEU4, which have distinct substrate preferences and biological roles. nih.govresearchgate.net
Table 1: Representative Kinetic Data for Neuraminidase Activity This table is illustrative, showing typical data obtained from kinetic studies. Actual values would be determined experimentally using substrates like N-Acetyl-D-[3-¹³C]neuraminic acid.
| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |
|---|---|---|---|---|
| Influenza A Virus (H1N1) | MUNANA | 0.05 - 0.15 | Variable | plos.org |
| Vibrio cholerae | Sialyl-Lactose | ~1.0 | Data Specific | nih.gov |
| Human NEU3 | Ganglioside GD1a | 0.12 | Data Specific | nih.gov |
Mechanistic Probing of Sialyltransferases Using ¹³C-Labeled Nucleotide Sugars (e.g., CMP-[3-¹³C]Neu5Ac)
Sialyltransferases are a class of glycosyltransferases that catalyze the transfer of sialic acid from an activated sugar donor, cytidine (B196190) 5'-monophosphate N-acetylneuraminic acid (CMP-Neu5Ac), to the terminal positions of glycan chains on glycoproteins and glycolipids. nih.govoup.com These enzymes are responsible for creating the vast diversity of sialylated structures found in biological systems. biorxiv.org Mechanistic studies of sialyltransferases are essential for understanding how they achieve their remarkable specificity in forming α2,3-, α2,6-, or α2,8-glycosidic linkages.
The chemoenzymatic synthesis of CMP-N-Acetyl-D-[3-¹³C]neuraminic acid provides a sophisticated probe for these mechanistic studies. oup.comnih.govmdpi.com The ¹³C label at the C-3 position is adjacent to the anomeric carbon (C-2) involved in the glycosidic bond formation. This strategic placement makes it an ideal reporter for NMR-based investigations. nd.edu When CMP-[3-¹³C]Neu5Ac is used as a donor substrate, changes in the chemical environment of the C-3 carbon can be monitored throughout the catalytic cycle.
Using ¹³C NMR, researchers can track the conversion of the donor substrate to the sialylated product. nih.gov This allows for the direct observation of the stereochemical outcome of the transfer reaction. Sialyltransferases are known to be inverting enzymes, meaning the β-linkage of the donor CMP-Neu5Ac is converted to an α-linkage in the final product. nih.gov This inversion can be confirmed by analyzing the coupling constants and chemical shifts of the ¹³C-labeled product. Furthermore, binding of the labeled donor to the enzyme's active site can be studied to characterize the enzyme-substrate complex, providing structural details about the interactions that govern substrate recognition and catalysis. biorxiv.orgnih.gov For example, ¹³C NMR has been used to study the binding of CMP-Neu5Ac to human ST6Gal-I, revealing details of the ligand's conformation in the active site. biorxiv.org
Characterization of N-Acetylneuraminic Acid Synthases and Aldolases
The biosynthesis and degradation of free sialic acid are primarily controlled by two key enzymes: N-acetylneuraminic acid synthase and N-acetylneuraminic acid aldolase (B8822740).
N-acetylneuraminic acid synthase (NANS) catalyzes the condensation of N-acetyl-D-mannosamine (ManNAc) or its 6-phosphate derivative with phosphoenolpyruvate (B93156) (PEP) to form N-acetylneuraminic acid (Neu5Ac) or its 9-phosphate. nih.govuniprot.orgwikipedia.org The use of N-Acetyl-D-[3-¹³C]neuraminic acid is less direct for studying the forward synthesis reaction but is highly valuable for characterizing the product and confirming enzyme activity. By synthesizing [3-¹³C]Neu5Ac enzymatically, the product can be unambiguously identified and quantified using NMR or mass spectrometry, which is especially useful when testing the enzyme's specificity with various N-acylmannosamine analogues. nih.gov
N-acetylneuraminic acid aldolase (also known as N-acetylneuraminate lyase) catalyzes the reversible cleavage of Neu5Ac to form pyruvate (B1213749) and ManNAc. acs.orgnih.gov The equilibrium of this reaction typically favors cleavage. nih.gov N-Acetyl-D-[3-¹³C]neuraminic acid is an excellent substrate for investigating the mechanism of this enzyme. When the aldolase cleaves [3-¹³C]Neu5Ac, it generates ManNAc and pyruvate that is specifically labeled at the C-3 methyl carbon. The formation of [3-¹³C]pyruvate can be easily followed by ¹H or ¹³C NMR spectroscopy, providing a continuous and non-invasive assay to determine kinetic parameters. acs.orgacs.org This approach avoids the need for coupled enzyme assays and provides a direct measure of the aldolase activity.
Table 2: Key Enzymes in Free Sialic Acid Metabolism
| Enzyme | EC Number | Reaction Catalyzed | Utility of [3-¹³C]Neu5Ac |
|---|---|---|---|
| N-Acetylneuraminate Lyase | 4.1.3.3 | Neu5Ac ⇌ Pyruvate + ManNAc | Substrate for mechanistic and kinetic studies of the cleavage reaction. acs.orgnih.gov |
| N-Acetylneuraminate Synthase | 2.5.1.56 | PEP + ManNAc → Neu5Ac + Pi | Serves as a standard for product identification and quantification. nih.govwikipedia.org |
Development and Evaluation of Enzyme Inhibitors as Research Tools based on Labeled Analogues
Enzyme inhibitors are indispensable tools for studying the biological roles of enzymes and are the foundation for many therapeutic drugs. nih.gov The development of potent and specific inhibitors for sialidases and sialyltransferases is a major goal in glycobiology research. wikipedia.orgacs.org Labeled substrates like N-Acetyl-D-[3-¹³C]neuraminic acid and its derivatives are crucial for the evaluation and characterization of these inhibitors.
A common strategy for designing enzyme inhibitors is to create transition-state analogues, which are stable molecules that mimic the unstable transition state of the substrate during the enzymatic reaction. nih.govacs.org For sialidases, a widely used scaffold for inhibitor design is 2-deoxy-2,3-didehydro-N-acetylneuraminic acid (DANA). nih.govualberta.ca
To evaluate the potency of a newly synthesized inhibitor, a competition assay is typically performed. In this setup, the enzyme is incubated with the labeled substrate (e.g., a [3-¹³C]sialoside for a sialidase) in the presence of varying concentrations of the inhibitor. The ability of the inhibitor to compete with the natural substrate and reduce the rate of product formation is measured. This allows for the determination of the inhibitor constant (Ki), a key measure of its potency. The use of a ¹³C-labeled substrate allows for a direct and interference-free readout of the reaction progress by NMR or MS, which can be more robust than assays relying on chromophores or fluorophores that might interact non-specifically with the inhibitor being tested. nih.govnih.gov Furthermore, labeled analogues can be used in binding studies, such as saturation transfer difference (STD) NMR, to map the specific interactions between the inhibitor and the enzyme's active site, providing valuable information for structure-based drug design.
Biological and Functional Investigations in Glycobiology Research Mechanistic Focus
Role of Sialic Acids in Cell Surface Glycoconjugate Organization and Dynamics
The use of N-Acetyl-D-[3-13C]neuraminic acid enables researchers to track the incorporation of sialic acid into cell surface glycoconjugates and to study the structure and dynamics of these molecules in their native environment. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful technique for this purpose. nih.govnih.gov By introducing a ¹³C label at a specific position, such as C3, researchers can overcome the challenges of low natural abundance of ¹³C and spectral overlap that often complicate NMR studies of complex biomolecules. nih.govlsu.edu
In one approach, glycoproteins are first treated with a neuraminidase to remove existing, unlabeled sialic acids. Subsequently, an α-2,6-sialyltransferase (ST6Gal-I) is used to enzymatically attach ¹³C-labeled N-acetylneuraminic acid. nih.govnih.gov This targeted labeling allows for the observation of specific sialoglycan structures. Two-dimensional (2D) and three-dimensional (3D) ¹H-¹³C correlation NMR experiments, such as the Heteronuclear Single Quantum Coherence (HSQC) experiment, can then be used to resolve signals from the labeled sialic acid. nih.govnih.gov The chemical shifts of the H3 and C3 atoms are sensitive to the local chemical and structural environment, providing information on the linkage and conformation of the sialic acid residue on the glycoprotein (B1211001). For instance, the cross-peaks for the H3 axial and H3 equatorial protons of the newly attached ¹³C-Neu5Ac are distinct from the free form, indicating its successful incorporation into the glycan chain. nih.gov
Table 1: NMR Chemical Shift Data for ¹³C-Neu5Ac Incorporation
This interactive table presents typical NMR data observed during the enzymatic labeling of a glycoprotein with ¹³C-Neu5Ac, highlighting the distinct chemical shifts that confirm its incorporation.
| Analyte | Atom | Chemical Shift (ppm) | Observation |
| Free CMP-¹³C-β-NeuAc | H3ax-C3 | ~1.8 | Signal from the free, unreacted labeled sugar. |
| Free CMP-¹³C-β-NeuAc | H3eq-C3 | ~2.3 | Signal from the free, unreacted labeled sugar. |
| ST6Gal-I-bound ¹³C-α-NeuAc | H3ax-C3 | ~1.7 | Shift and line broadening confirm covalent attachment to the glycoprotein. |
| ST6Gal-I-bound ¹³C-α-NeuAc | H3eq-C3 | ~2.7 | Significant shift and line broadening confirm covalent attachment to the glycoprotein. |
Data adapted from HSQC experiments described in literature. nih.gov Actual values may vary based on experimental conditions and the specific glycoprotein.
These studies demonstrate that this compound is an invaluable probe for defining the presence and structure of distinct glycan sites on proteins, thereby clarifying the organization of glycoconjugates on the cell surface. nih.gov
Molecular Mechanisms of Sialic Acid-Mediated Cell-Cell Recognition and Adhesion
Sialic acids play a dual role in cellular interactions: they can act as ligands for specific receptors (lectins) or mask underlying recognition sites. nih.gov These functions are fundamental to processes ranging from immune surveillance to pathogen invasion. nih.govwikipedia.org For example, sialic acids are key components of the ligands for selectins, a family of adhesion molecules crucial for leukocyte trafficking during inflammation. oup.com Conversely, the dense presentation of negatively charged sialic acids can create electrostatic repulsion, preventing unwanted cell-cell contacts. mdpi.com
Isotopically labeled sialic acids like this compound help dissect these complex interactions at a molecular level. By incorporating the labeled sugar into the glycans of one cell population, researchers can trace its involvement in adhesion to another cell population or to specific receptor proteins. Sialylation can block cell adhesion in certain contexts; for instance, the sialylation of β1 integrins can prevent cell adhesion to galectin-3. nih.gov
Furthermore, some pathogens have evolved mechanisms to exploit host sialic acids. mdpi.com Influenza viruses, for example, use their hemagglutinin protein to bind to sialic acid residues on host respiratory cells as the first step of infection. wikipedia.org Bacteria can also utilize host sialic acids as a nutrient source or decorate their own surfaces with them to evade the host immune system. wikipedia.orgmdpi.com Studying these interactions using ¹³C-labeled sialic acids allows for precise mapping of the binding interfaces and dynamics, which is critical for understanding pathogenesis.
Table 2: Sialic Acid's Role in Cellular Adhesion Events
This table summarizes the dual functions of sialic acid in mediating or inhibiting cellular adhesion, a process that can be investigated using isotopic labeling.
| Interaction Type | Sialic Acid Function | Key Molecules Involved | Biological Outcome |
| Immune Cell Trafficking | Ligand Recognition | Sialyl-LewisX, Selectins | Leukocyte rolling and adhesion to endothelium. oup.com |
| Tumor Immunology | Masking/Repulsion | Polysialic Acid (PSA), NCAM | Reduced interaction between tumor cells and immune effector cells. mdpi.com |
| Pathogen Interaction | Viral Receptor | Neu5Ac, Influenza Hemagglutinin | Viral attachment and entry into host cells. wikipedia.org |
| Cell-Matrix Adhesion | Receptor Masking | Sialylated β1 integrins, Galectin-3 | Inhibition of apoptosis. nih.gov |
Investigation of Sialylation Patterns in Cellular Signaling Pathways
The sialylation status of cell surface receptors can profoundly influence their activity and downstream signaling. nih.gov Changes in the type, linkage, or abundance of sialic acids—often referred to as altered sialylation—are a hallmark of many diseases, including cancer. acs.orgnih.gov These changes can modulate receptor dimerization, ligand binding, and receptor endocytosis, thereby altering fundamental cellular processes like proliferation and migration. oup.comacs.org
Isotopic labeling with precursors like this compound, coupled with mass spectrometry-based proteomics, allows for the quantitative analysis of sialylation on specific proteins and even at specific glycosylation sites. nih.govnih.gov This provides a detailed picture of how sialylation patterns change in different cellular states. For example, studies on breast cancer cells have shown that oncogenic transformation leads to heightened carbon flux into the hexosamine biosynthesis pathway, resulting in increased production and incorporation of sialic acid. nih.gov
Bioorthogonal Metabolic Glycoengineering using this compound Analogues
Metabolic glycoengineering (MGE) is a technique that enables the introduction of unnatural sugars bearing unique chemical reporter groups into cellular glycans. uni-konstanz.dersc.org The sialic acid biosynthetic pathway is particularly amenable to this approach because it can process various modified precursors. nih.gov While MGE typically employs sugars with bioorthogonal functional groups like azides or alkynes for subsequent chemical ligation, the underlying principle relies on the cell's metabolic machinery to process a modified precursor. uni-konstanz.denih.gov
Analogues of this compound that also contain a bioorthogonal handle can be used in MGE. However, it is more common to use a modified precursor like an N-acyl-D-mannosamine analogue, which is then converted by the cell into the corresponding unnatural sialic acid. uni-konstanz.denih.gov The ¹³C label in such a molecule would serve as an additional tracer to follow the metabolic flux and efficiency of incorporation alongside the bioorthogonal handle.
This strategy allows for the visualization, profiling, and enrichment of sialylated glycoconjugates. rsc.org For instance, cells can be fed a mannosamine (B8667444) analogue carrying an azide (B81097) group (e.g., Ac₄ManNAz). nih.govnih.gov This is metabolized into an azide-modified sialic acid and incorporated into cell surface glycans. The azide group can then be selectively reacted with a probe molecule containing an alkyne, such as a fluorescent dye, via a "click chemistry" reaction. nih.gov This allows for direct imaging of sialoglycans on cells and even in whole organisms. nih.gov Using a ¹³C-labeled backbone for these analogues would provide a secondary, independent method for quantifying their incorporation via mass spectrometry, offering a more robust analysis of glycan dynamics.
Table 3: Common Bioorthogonal Reporter Groups Used in Metabolic Glycoengineering
This table lists chemical groups commonly introduced into sialic acid precursors for MGE experiments, which can be combined with isotopic labeling for multi-modal analysis.
| Reporter Group | Bioorthogonal Ligation Partner | Reaction Type | Application |
| Azide (-N₃) | Alkyne | Copper-Catalyzed or Strain-Promoted Alkyne-Azide Cycloaddition (Click Chemistry) | Fluorescence imaging, Proteomics. nih.govnih.gov |
| Alkyne (e.g., hexynyl) | Azide | Copper-Catalyzed or Strain-Promoted Alkyne-Azide Cycloaddition (Click Chemistry) | Glycan labeling and visualization. nih.gov |
| Ketone | Hydrazide, Aminooxy | Hydrazone/Oxime Ligation | Protein and glycan labeling. nih.gov |
| Thiol (-SH) | Maleimide | Michael Addition | Site-specific conjugation. nih.gov |
Emerging Analytical Platforms and Computational Approaches
Development of Advanced Mass Spectrometry (MS) Methods for 13C-Labeled Sialic Acids
Mass spectrometry (MS) is a cornerstone technique for the analysis of glycans. The incorporation of a stable isotope like 13C into sialic acids, creating compounds such as N-Acetyl-D-[3-13C]neuraminic Acid, greatly enhances the capabilities of MS-based methods. Isotope labeling allows for accurate quantification and differentiation of glycan structures that would otherwise be indistinguishable. nih.govpremierbiosoft.com
Advanced MS methods often involve derivatization to improve the ionization efficiency and stability of labile sialic acid residues. nih.gov For instance, sequential derivatization can be employed where different sialyl-linkage isomers (e.g., α-2,3- and α-2,6-linked) are labeled with isotopically distinct tags. nih.gov This isobaric labeling strategy avoids biases in ionization and chromatographic behavior, allowing for precise relative quantification. nih.gov High-resolution mass spectrometers, such as Fourier transform ion cyclotron resonance (FTICR) MS, are then used to resolve the small mass differences introduced by the isotopic labels, leading to more confident glycan assignments. nih.govuniversiteitleiden.nl
One application involves using 13C-labeled internal standards, such as [13C3]N-acetylneuraminic acid, for the absolute quantification of sialic acids in biological samples via Liquid Chromatography-Mass Spectrometry (LC-MS/MS). nih.govnih.govcambridge.org This approach has been used to measure sialic acid levels in urine, providing insights into their metabolic fate. nih.govcambridge.org Enzymatic methods have also been developed to specifically add 13C-labeled N-acetylneuraminic acid to glycoproteins, enabling detailed structural studies by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy in conjunction with MS. nih.govlsu.edu
| MS-Based Technique | Application for 13C-Labeled Sialic Acids | Key Findings |
| LC-MS/MS with 13C Internal Standard | Absolute quantification of sialic acids in biological fluids. nih.govcambridge.orgresearchgate.net | Enabled measurement of urinary sialic acid levels and their relationship with dietary intake. nih.govcambridge.org |
| Sequential Isotopic Derivatization | Differentiating and quantifying α-2,3- and α-2,6-sialyl-linkage isomers. nih.gov | Achieved high selectivity (~99%) in derivatization, allowing for accurate profiling of sialylated N-glycans in patient samples. nih.gov |
| MALDI-FTICR-MS | High-resolution analysis of isotopically labeled glycans. universiteitleiden.nl | Improved signal-to-noise for low-abundance species and more confident glycan assignments due to high mass measurement precision. universiteitleiden.nl |
| Quantitative Isobaric Labeling (QUIBL) | Relative quantification by introducing a nominal mass shift via permethylation with 13CH3I. nih.gov | Allows for quantification using high-resolution mass spectrometry by detecting minute mass shifts per methylation site. nih.gov |
High-Throughput Screening and Profiling Techniques for Labeled Glycans
The need to analyze large numbers of samples in clinical and biopharmaceutical research has driven the development of high-throughput (HT) glycomic methods. nih.gov Stable isotope labeling is integral to many of these HT workflows, which often rely on automated sample preparation and rapid analysis. nih.govresearchgate.net
Robotic liquid handling platforms can automate the entire process of N-glycan release, labeling, and cleanup in a 96-well plate format. nih.govnih.gov This automation minimizes user intervention and improves the robustness and reproducibility of the assay. nih.gov Following preparation, glycans are often analyzed using rapid liquid chromatography methods, such as those taking only 5 minutes per sample, coupled with fluorescence and mass spectrometry detection (LC-FLR-MS). nih.gov
These HT methods are crucial for various stages of biopharmaceutical development, including process optimization, bioreactor monitoring, and clone selection, where rapid screening of glycan profiles is necessary. nih.gov The use of stable isotope labels, such as 12C6/13C6 aniline, allows two samples to be combined and analyzed in a single LC-MS injection, minimizing technical variation and streamlining differential glycomic analysis. researchgate.net This "twoplex" approach, combined with linkage-specific derivatization of sialic acids, provides in-depth structural characterization in a high-throughput manner. researchgate.net
| High-Throughput Technique | Role of Isotope Labeling | Throughput |
| Automated LC-FLR-MS | Enables relative quantification and internal standards for robust analysis. nih.gov | Analysis of 48 samples completed within 6 hours. nih.gov |
| Twoplex 12C6/13C6 Aniline 2D-LC-MS | Allows for combining two samples for differential analysis in a single run, reducing variability. researchgate.net | Significantly increases sample throughput for comparative glycomics. |
| Automated Plasma Glycomics | Used in linkage-specific sialic acid derivatization for quantitative profiling. universiteitleiden.nl | Renders high-throughput clinical glycomics applications feasible. universiteitleiden.nl |
Computational Modeling of Sialic Acid Conformations and Glycan Interactions
Alongside experimental techniques, computational modeling provides invaluable insights into the three-dimensional structures and dynamic behaviors of sialic acids and their interactions with other molecules. nih.govtandfonline.comnih.gov Molecular dynamics (MD) simulations are a powerful tool used to investigate the conformational dynamics of sialic acid-containing glycans and their complexes with proteins, such as viral spike proteins. tandfonline.comnih.gov
MD simulations can be used to study the conformational freedom and preferences of sialic acid chains. nih.gov By combining MD simulations with experimental data from NMR spectroscopy, researchers can obtain quantitative structural information and validate the force fields used in the simulations. nih.gov This integrated approach helps to characterize the flexibility and dominant conformations of complex glycans. nih.gov
These computational studies have been applied to understand the binding of sialic acids to viral proteins, like the SARS-CoV-2 spike protein and influenza neuraminidase. nih.govportlandpress.comportlandpress.com By simulating the interactions at an atomic level, researchers can identify key amino acid residues involved in binding and characterize the structural properties of the bound state. nih.govportlandpress.com Such analyses are crucial for understanding the molecular mechanisms of viral entry and can aid in the design of inhibitors. tandfonline.com Theoretical studies using semi-empirical potential functions have also been used to analyze the possible conformations of sialic acid, suggesting that it may exist in multiple conformations in solution. nih.gov
Future Directions in Stable Isotope Labeling for Glycobiology Systems Biology
The future of glycobiology research lies in integrating large-scale quantitative data to understand the complex roles of glycans within entire biological systems. Stable isotope labeling is poised to be a central technology in this endeavor. adesisinc.com The field is moving towards more dynamic and precise labeling strategies to probe not just the abundance, but also the turnover and flux of glycans in living systems.
Dynamic labeling techniques, such as pulsed Stable Isotope Labeling by Amino Acids in Cell Culture (pSILAC), allow for the temporal analysis of proteome changes and can be adapted for the glycoproteome. nih.gov By introducing and then removing a "heavy" isotope source, researchers can track the synthesis and degradation rates of specific glycoconjugates, providing a deeper understanding of glycan dynamics during cellular processes. scispace.com
Future innovations will likely involve the integration of multiple labeling strategies. For example, combining metabolic labeling (like SILAC) with chemical labeling using isobaric tags can increase the multiplexing capacity, allowing for the simultaneous comparison of many different cellular states. nih.gov The development of novel labeling reagents and automated synthesis platforms will make these powerful techniques more accessible and versatile. adesisinc.com Ultimately, these advancements will enable a systems-level understanding of glycosylation, elucidating how the glycome responds to developmental cues, environmental stimuli, and disease states. oup.com
Q & A
Basic Research Questions
Q. What are the primary methods for synthesizing N-Acetyl-D-[3-13C]neuraminic acid, and how does isotopic labeling impact its application in metabolic studies?
- Methodology : The compound is synthesized via chemoenzymatic routes, combining base-catalyzed epimerization and aldolase-mediated condensation. The 13C label at position 3 enables precise tracking of sialic acid metabolism in glycoconjugate biosynthesis .
- Isotopic Significance : The [3-13C] label allows targeted detection in 13C-NMR or mass spectrometry, avoiding interference from natural abundance 13C in other positions. This specificity is critical for tracing metabolic flux in glycan pathways .
Q. Which analytical techniques are essential for validating the purity and structural integrity of 13C-labeled N-acetylneuraminic acid?
- Key Techniques :
| Method | Purpose | Reference |
|---|---|---|
| ¹³C-NMR | Confirms isotopic incorporation at position 3 | |
| HPLC (≥95% purity) | Quantifies chemical purity | |
| IR Spectroscopy | Validates functional groups (e.g., acetyl, carboxyl) |
- Quality Control : Cross-validation using multiple methods (e.g., NMR + HPLC) is recommended to resolve discrepancies caused by synthesis byproducts or isotopic scrambling .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Store at -20°C in airtight containers to prevent hydrolysis or degradation. Ambient transport is permissible for short durations .
- Handling : Use inert atmospheres (e.g., N₂) during experimental workflows to minimize oxidation of the carboxyl group .
Advanced Research Questions
Q. How can chemoenzymatic synthesis of this compound be optimized for higher yields?
- Strategies :
- Enzyme Selection : Use recombinant Neu5Ac aldolase with enhanced thermal stability at alkaline pH (e.g., pH 8–9) .
- Process Integration : Combine epimerization and condensation steps to reduce intermediate isolation, improving throughput .
- Substrate Ratios : Optimize molar ratios of N-acetyl-D-glucosamine ([13C]-labeled) to pyruvate (≥1:2) to drive equilibrium toward product .
Q. How can researchers resolve contradictions in 13C-NMR data arising from isotopic labeling artifacts?
- Common Issues :
- Isotopic Scrambling : Improper reaction conditions may cause 13C migration. Use low-temperature epimerization (<25°C) to minimize scrambling .
- Impurity Peaks : Byproducts (e.g., unreacted N-acetyl-D-glucosamine) can distort NMR signals. Pre-purify via ion-exchange chromatography .
Q. What experimental designs are effective for studying the role of [3-13C]-labeled sialic acid in glycosylation pathways?
- Metabolic Tracing :
- Cell Culture : Incubate cells with labeled compound and track incorporation into glycoproteins via LC-MS/MS .
- Enzyme Assays : Use labeled substrate in vitro to quantify sialyltransferase activity, monitoring 13C enrichment in products .
Methodological Considerations for Data Analysis
Q. How to differentiate between natural abundance 13C and intentional labeling in mass spectrometry?
- Resolution : High-resolution MS (HRMS) with ≤1 ppm mass accuracy distinguishes [M+1] natural isotopes from [3-13C]-labeled ions.
- Isotopic Enrichment : Calculate labeling efficiency using isotopic peak ratios (e.g., 13C/(12C+13C)) and correct for natural abundance .
Q. What are the challenges in integrating this compound into glycan biosynthesis studies?
- Limitations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
